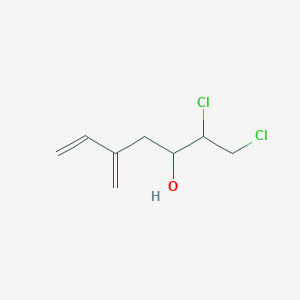
1,2-Dichloro-5-methylidenehept-6-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-5-methylidenehept-6-en-3-ol is an organic compound with the molecular formula C8H12Cl2O It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a double bond within its heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-5-methylidenehept-6-en-3-ol typically involves the chlorination of a suitable precursor, such as 5-methylidenehept-6-en-3-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-5-methylidenehept-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 1,2-Dichloro-5-methylidenehept-6-en-3-one.
Reduction: Formation of 1,2-Dichloro-5-methylheptane-3-ol.
Substitution: Formation of 1,2-Dihydroxy-5-methylidenehept-6-en-3-ol or 1,2-Diamino-5-methylidenehept-6-en-3-ol.
Scientific Research Applications
1,2-Dichloro-5-methylidenehept-6-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-5-methylidenehept-6-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichloro-5-methylheptane-3-ol
- 1,2-Dichloro-5-methylidenehex-6-en-3-ol
- 1,2-Dichloro-5-methylideneoct-6-en-3-ol
Uniqueness
1,2-Dichloro-5-methylidenehept-6-en-3-ol is unique due to its specific arrangement of chlorine atoms, double bond, and hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
65476-00-8 |
|---|---|
Molecular Formula |
C8H12Cl2O |
Molecular Weight |
195.08 g/mol |
IUPAC Name |
1,2-dichloro-5-methylidenehept-6-en-3-ol |
InChI |
InChI=1S/C8H12Cl2O/c1-3-6(2)4-8(11)7(10)5-9/h3,7-8,11H,1-2,4-5H2 |
InChI Key |
LJHWBOJTQCQFJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)CC(C(CCl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



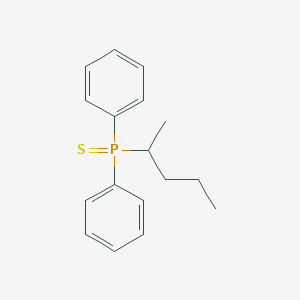
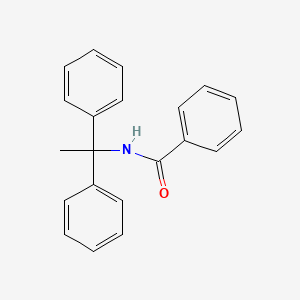
![4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14482299.png)
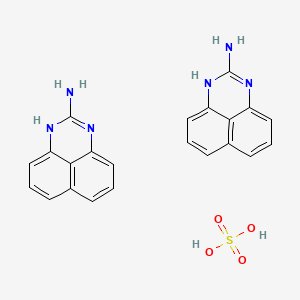
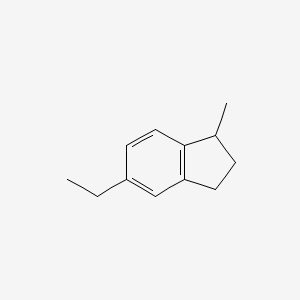
![Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14482319.png)
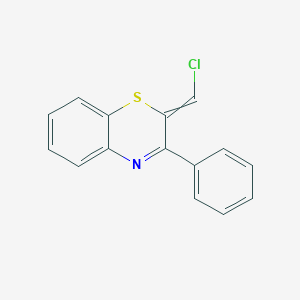

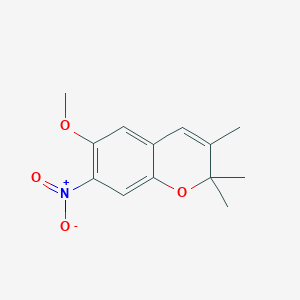
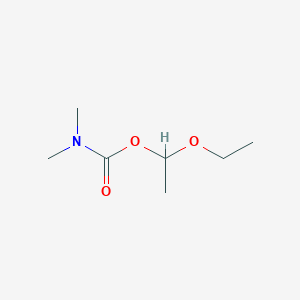
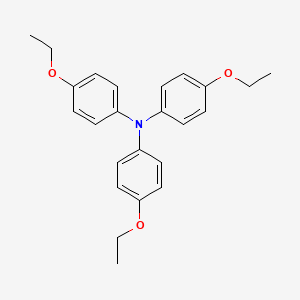

![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
